molecular formula C16H11NO3 B11461139 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile

Cat. No.: B11461139
M. Wt: 265.26 g/mol
InChI Key: KPKGNWFRWRCIME-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile is a chemical compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions . The reaction is carried out in an aqueous solution of sodium carbonate at a pH of 10, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile is unique due to its specific structure, which includes both a benzodioxin ring and a benzonitrile group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)benzonitrile

InChI

InChI=1S/C16H11NO3/c17-10-11-2-1-3-12(8-11)16(18)13-4-5-14-15(9-13)20-7-6-19-14/h1-5,8-9H,6-7H2

InChI Key

KPKGNWFRWRCIME-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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